REACTION_CXSMILES
|
[CH2:1]([CH:4]1[O:6][CH:5]1[C:7]([OH:9])=O)[CH2:2][CH3:3].CN1CCOCC1.ClC(OCC(C)C)=O.[CH:25]1([NH2:28])[CH2:27][CH2:26]1.[OH-].[Na+]>C(OC(C)C)(=O)C>[CH:25]1([NH:28][C:7]([CH:5]2[CH:4]([CH2:1][CH2:2][CH3:3])[O:6]2)=[O:9])[CH2:27][CH2:26]1 |f:4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1C(O1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
154 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
154 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
231 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
ADDITION
|
Details
|
then added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0±5° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
WASH
|
Details
|
washed with IPAc (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 0±5° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 0±5° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 25±5° C.
|
Type
|
STIRRING
|
Details
|
the biphasic mixture stirred vigorously for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was then washed with HCl (231 mL, 1.0 N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1OC1CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |